molecular formula C12H10BrNO3 B1354878 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde CAS No. 133118-36-2

2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde

Cat. No.: B1354878
CAS No.: 133118-36-2
M. Wt: 296.12 g/mol
InChI Key: XMNSDCYVLIMUOT-UHFFFAOYSA-N
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Description

2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde (CAS: 133118-36-2) is a brominated aldehyde derivative featuring an isoindoline-1,3-dione (phthalimide) moiety. Its molecular formula is C₁₂H₁₀BrNO₃, with a molecular weight of 296.13 g/mol . The compound’s structure combines an aldehyde group, a bromine substituent, and a bicyclic phthalimide system, making it a versatile intermediate in organic synthesis. For instance, it is used in the preparation of tetrahydrodipyridoimidazole derivatives via reactions with aminopyridines under mild conditions . Its reactivity is influenced by the electron-withdrawing phthalimide group and the electrophilic aldehyde, enabling nucleophilic additions and cross-coupling reactions.

Properties

IUPAC Name

2-bromo-4-(1,3-dioxoisoindol-2-yl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c13-8(7-15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNSDCYVLIMUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and recrystallization, is essential to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Isoindole Framework : Utilizing cyclization reactions to form the isoindole structure.
  • Bromination : Introducing the bromine atom through electrophilic substitution.
  • Aldehyde Formation : Converting the intermediate to the butyraldehyde form via oxidation.

Industrial Production

For large-scale production, automated reactors and continuous flow systems are employed to optimize reaction conditions and improve yield. Advanced purification techniques such as chromatography are essential to achieve high purity levels.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules and heterocycles that have potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth.
  • Anticancer Activity : Investigations into its effects on cancer cell lines suggest it may induce apoptosis through mechanisms like cell cycle arrest .

Medicine

The compound is being explored as a potential lead for new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Its interaction with human dopamine receptor D2 (hD2R) suggests potential applications in treating psychiatric conditions.

Industry

In industrial settings, this compound is utilized in the production of advanced materials such as polymers and dyes due to its unique structural properties.

Enzyme Inhibition Study

A study evaluating the inhibitory effects of similar compounds on cyclooxygenase (COX) enzymes reported that structural modifications can enhance potency. The presence of bromine in this compound may similarly enhance its inhibitory effects on COX enzymes critical in inflammatory responses .

Neuropharmacological Effects

Research has highlighted that modifications in indoline derivatives can affect serotonin receptor binding affinities. This aligns with hypotheses that this compound may serve as a treatment for anxiety or depression.

Anticancer Activity

A related study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction via mitochondrial pathways . For instance, an IC50 value of 0.05 μM was reported against MDA468 breast cancer cells for related compounds.

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex organic molecules
BiologyAntimicrobial and anticancer properties
MedicinePotential lead for therapeutic agents targeting hD2R
IndustryProduction of advanced materials like polymers

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and diketoisoindolin moiety play crucial roles in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound allows for nucleophilic additions (e.g., condensations with amines ), while the carboxylic acid in its analog facilitates amide bond formation .
  • Bromine vs. Hydroxyl : The bromine substituent enhances electrophilicity, enabling Suzuki or Ullmann couplings, whereas the hydroxyl group in 2-(4-hydroxybutyl)isoindoline-1,3-dione limits reactivity to esterifications or etherifications .
  • Phthalimide Moiety : All analogs share the phthalimide group, which stabilizes intermediates via resonance and directs regioselectivity in reactions .

Toxicity and Handling

  • It is less toxic than acetaldehyde or propionaldehyde in animal models .
  • Brominated Analog : The bromine and phthalimide groups likely increase toxicity compared to butyraldehyde, though specific data are lacking. Safety protocols for brominated aldehydes (e.g., PPE, fume hoods) are recommended .

Biological Activity

2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom, a butyraldehyde group, and a 1,3-diketoisoindolin moiety. Its molecular formula is C12H10BrN2O3C_{12}H_{10}BrN_{2}O_{3} with a molecular weight of approximately 296.1167296.1167 g/mol.

PropertyValue
Molecular FormulaC12H10BrN2O3C_{12}H_{10}BrN_{2}O_{3}
Molecular Weight296.1167296.1167 g/mol
CAS Number133118-36-2

Target Interaction
The primary target of this compound is the human dopamine receptor D2 (hD2R), where it acts at an allosteric binding site. This interaction influences various signaling pathways critical for cellular function and survival.

Biochemical Pathways
The compound modulates several biochemical pathways:

  • Enzyme Interaction : It can inhibit or activate enzymes involved in oxidative stress responses, affecting cellular redox states.
  • Gene Expression : Alters the expression of genes related to apoptosis, impacting cell survival rates.
  • Metabolic Pathways : Modulates key metabolic enzymes, influencing overall cellular metabolism.

Cellular Effects

Research indicates that this compound significantly affects various cell types:

  • Cell Signaling : Alters signaling pathways leading to changes in cellular responses.
  • Apoptosis Regulation : Influences apoptosis-related gene expression, potentially enhancing or inhibiting cell death.

Case Study: Apoptosis Induction

A study evaluated the effects of this compound on cancer cell lines. Results demonstrated that exposure led to increased apoptosis markers (e.g., caspase activation), suggesting its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial for its biological activity:

  • Long-term Exposure : Prolonged exposure studies indicate cumulative effects on cell viability.
  • Experimental Conditions : Variability in stability under different conditions affects reproducibility in research findings.

Subcellular Localization

The localization of this compound within cells is vital for its biological activity. It may target specific organelles, influencing its interactions with biomolecules and overall efficacy.

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Serves as a building block for synthesizing more complex organic molecules.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored as a lead compound for developing new therapeutic agents.

Q & A

Q. What are the key structural features of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde, and how do they influence reactivity?

The compound contains a brominated aldehyde group and a phthalimide-derived 1,3-diketoisoindolinyl moiety. The aldehyde group is electrophilic, making it reactive toward nucleophiles (e.g., amines, alcohols), while the bromine atom at the β-position can participate in elimination or substitution reactions. The isoindolinyl group may sterically hinder certain reactions, directing reactivity to the aldehyde or bromine sites. Structural characterization via 1^1H NMR typically shows distinct resonances: the aldehyde proton (~9-10 ppm) and aromatic protons from the isoindolinyl group (~7-8 ppm) .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aldehyde functionality (δ ~9.5-10 ppm for 1^1H) and the bromine-induced deshielding of adjacent carbons.
  • IR Spectroscopy : Stretching frequencies for C=O (phthalimide, ~1700 cm1^{-1}) and C=O (aldehyde, ~1720 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C12_{12}H10_{10}BrNO3_3, exact mass 296.117) and fragmentation patterns .

Q. How can its stability under ambient conditions be assessed?

Perform accelerated degradation studies:

Expose the compound to light (UV-Vis), moisture, or elevated temperatures.

Monitor changes via TLC or HPLC.

Use 1^1H NMR to detect aldehyde oxidation (e.g., conversion to carboxylic acid) or bromine displacement.
Butyraldehyde derivatives are prone to autoxidation; antioxidants like BHT can stabilize aldehydes in solution (see EPR studies in ).

Advanced Research Questions

Q. What synthetic routes are feasible for introducing functional groups at the bromine site?

  • Nucleophilic Substitution : Replace Br with amines (e.g., Gabriel synthesis) or thiols under SN2 conditions.
  • Cross-Coupling : Use Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) to form C-C bonds.
  • Elimination : Base-mediated dehydrohalogenation to form α,β-unsaturated aldehydes.
    Example: A Rh/CoO catalyst achieved 94.4% selectivity for butyraldehyde derivatives in hydroformylation, suggesting catalytic methods for tailored functionalization .

Q. How can computational modeling optimize reaction pathways for this compound?

  • DFT Calculations : Map transition states for bromine substitution or aldehyde reactivity.
  • Molecular Dynamics : Simulate solvent effects on steric hindrance from the isoindolinyl group.
    Studies on Rh-catalyzed hydroformylation highlight the role of adsorption/activation energetics in directing selectivity .

Q. What mechanistic insights exist for its role in radical-mediated reactions?

EPR spectroscopy reveals that aldehydes like butyraldehyde generate radicals during autoxidation. For this compound:

Initiation: Abstraction of aldehyde H by ROS (reactive oxygen species) forms acyl radicals.

Propagation: Radicals react with O2_2, forming peroxy intermediates.

Termination: Radical recombination or antioxidant quenching (e.g., BHT).
EPR spin-trapping (e.g., using DMPO) can identify radical intermediates .

Q. How does the isoindolinyl moiety influence crystallization behavior?

  • Use SHELXL for crystal structure refinement. The isoindolinyl group’s planarity may promote π-π stacking, while bromine and aldehyde groups affect hydrogen-bonding networks.
  • ORTEP-3 visualizes thermal ellipsoids to assess disorder in the aldehyde or bromine positions .

Q. What strategies resolve contradictions in reaction yield data?

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Control Experiments : Test for side reactions (e.g., aldol condensation) that consume the aldehyde.
    For butyraldehyde, discrepancies in photooxidation yields were resolved by quantifying butyric acid via 1^1H NMR and FTIR .

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